1-[(4-Bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane
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Overview
Description
1-[(4-Bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes. This compound features a bromophenyl group attached to a diazepane ring, which is further substituted with a methylpropyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane typically involves a multi-step process. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to form 4-bromophenyl.
Alkylation: The bromophenyl intermediate is then subjected to alkylation with a suitable alkylating agent to introduce the methylpropyl group.
Cyclization: The final step involves the cyclization of the intermediate to form the diazepane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the diazepane ring and the methylpropyl group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromophenyl group reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-[(4-Bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially modulating their activity. The diazepane ring may also play a role in the compound’s binding affinity and specificity. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
- 1-[(4-Chlorophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane
- 1-[(4-Fluorophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane
- 1-[(4-Methylphenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane
Comparison: 1-[(4-Bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chlorinated, fluorinated, and methylated analogs, the brominated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrN2/c1-13(2)10-16-12-19(9-3-8-18-16)11-14-4-6-15(17)7-5-14/h4-7,13,16,18H,3,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBBFYJPKMHRGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN(CCCN1)CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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